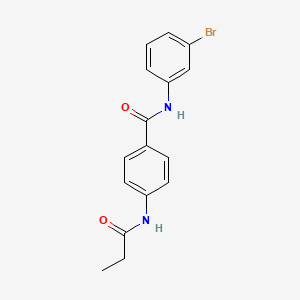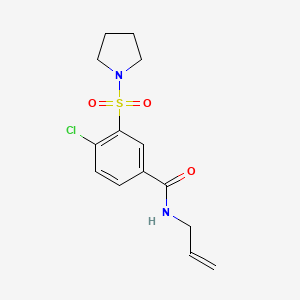![molecular formula C19H11BrFN3O2 B4394243 N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B4394243.png)
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide
Vue d'ensemble
Description
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have significant effects on epigenetic regulation, particularly on the activity of the histone demethylase JMJD3. In
Mécanisme D'action
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide inhibits the activity of JMJD3 by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the demethylation of histones, leading to changes in chromatin structure and gene expression. The inhibition of JMJD3 activity by N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide has been shown to have significant effects on the expression of genes involved in a variety of cellular processes.
Biochemical and Physiological Effects
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide has been shown to have significant effects on cellular processes such as differentiation, proliferation, and inflammation. In addition, this compound has been shown to affect the expression of genes involved in cancer progression and metastasis. The biochemical and physiological effects of N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide are mediated through its inhibition of JMJD3 activity and subsequent changes in chromatin structure and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide in lab experiments include its high potency and specificity for JMJD3, as well as its ability to affect cellular processes such as differentiation, proliferation, and inflammation. However, the limitations of using this compound include its potential off-target effects and the need for careful optimization of experimental conditions to ensure reproducibility and accuracy of results.
Orientations Futures
There are several future directions for research on N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide. One direction is to further explore the role of JMJD3 in cancer progression and metastasis, and to investigate the potential of N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide as a therapeutic agent for cancer treatment. Another direction is to investigate the potential of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further optimization of the synthesis method and characterization of the compound's properties may lead to the development of more potent and specific inhibitors of JMJD3 activity.
Applications De Recherche Scientifique
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide has been widely used in scientific research as a tool to study the role of JMJD3 in epigenetic regulation. JMJD3 is a histone demethylase that plays a critical role in the regulation of gene expression. By inhibiting the activity of JMJD3, N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide has been shown to affect the expression of genes involved in a variety of cellular processes, including differentiation, proliferation, and inflammation.
Propriétés
IUPAC Name |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrFN3O2/c20-13-6-12(9-22-10-13)19-24-16-8-15(4-5-17(16)26-19)23-18(25)11-2-1-3-14(21)7-11/h1-10H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHMHHWRIAJOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate](/img/structure/B4394179.png)
![{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394183.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4394185.png)


![3-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4394204.png)

![5-chloro-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B4394212.png)
![N-{[benzyl(2-furylmethyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4394216.png)

![N-isopropyl-2-(2-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4394226.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394251.png)